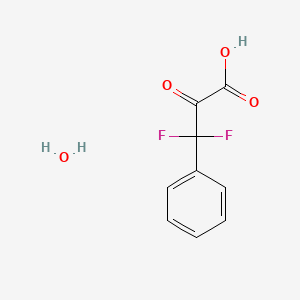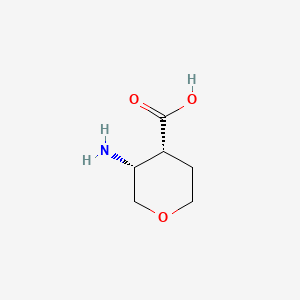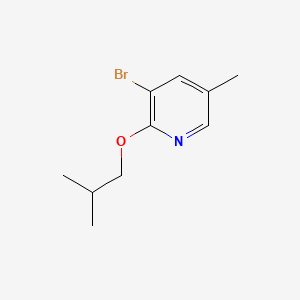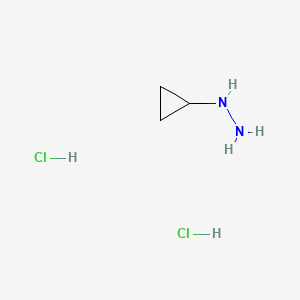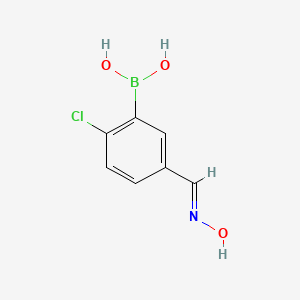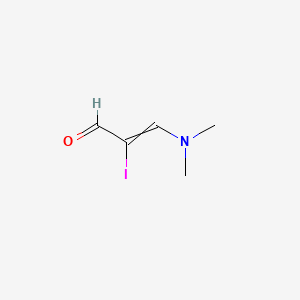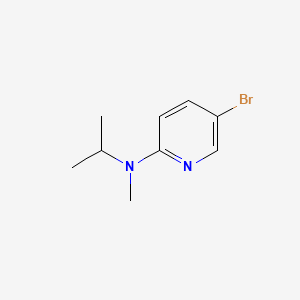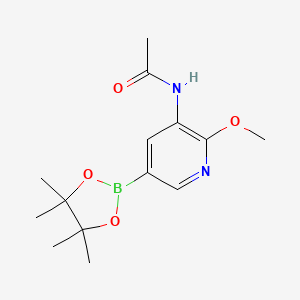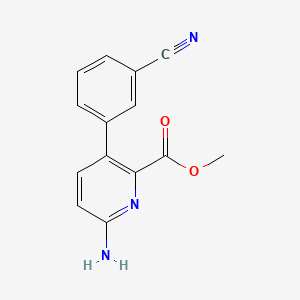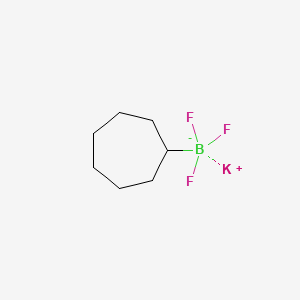![molecular formula C20H12BrN B578768 9H-Dibenzo[a,c]carbazole, 11-bromo- CAS No. 1300028-53-8](/img/structure/B578768.png)
9H-Dibenzo[a,c]carbazole, 11-bromo-
Overview
Description
9H-Dibenzo[a,c]carbazole, 11-bromo- is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, organic light-emitting diodes (OLEDs), and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenzo[a,c]carbazole, 11-bromo- typically involves the bromination of 9H-Dibenzo[a,c]carbazole. One common method is the palladium-catalyzed carbon-nitrogen coupling reaction. In this method, dibenzothiophene and diphenyl sulfone are attached to the nitrogen atom of 9H-Dibenzo[a,c]carbazole using a palladium catalyst . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of 9H-Dibenzo[a,c]carbazole, 11-bromo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
9H-Dibenzo[a,c]carbazole, 11-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 11th position can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted carbazole derivatives with various functional groups.
Oxidation Reactions: The major products are oxidized carbazole derivatives.
Reduction Reactions: The major products are reduced carbazole derivatives.
Scientific Research Applications
9H-Dibenzo[a,c]carbazole, 11-bromo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 9H-Dibenzo[a,c]carbazole, 11-bromo- involves its interaction with molecular targets and pathways within cells. The bromine atom enhances the compound’s ability to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and DNA, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9H-Dibenzo[a,c]carbazole: The parent compound without the bromine atom.
9-Methyl-9H-dibenzo[a,c]carbazole: A derivative with a methyl group at the 9th position.
9-(Dibenzo[b,d]thiophen-2-yl)-9H-dibenzo[a,c]carbazole: A derivative with a dibenzothiophene group attached.
Uniqueness
The presence of the bromine atom at the 11th position in 9H-Dibenzo[a,c]carbazole, 11-bromo- makes it unique compared to other carbazole derivativesThe bromine atom also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices .
Properties
IUPAC Name |
18-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN/c21-12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(17)20/h1-11,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMXXDCBKHEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
